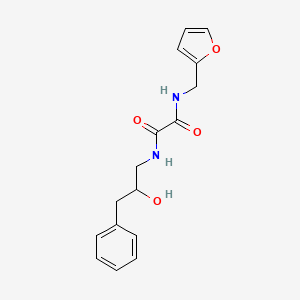
N1-(furan-2-ylmethyl)-N2-(2-hydroxy-3-phenylpropyl)oxalamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N1-(furan-2-ylmethyl)-N2-(2-hydroxy-3-phenylpropyl)oxalamide, also known as FPH1, is a small molecule inhibitor that has been widely studied for its potential therapeutic applications. This compound has been shown to have a wide range of biochemical and physiological effects, making it a promising candidate for further research.
Detaillierte Synthesemethode
Design of the Synthesis Pathway
The synthesis pathway for N1-(furan-2-ylmethyl)-N2-(2-hydroxy-3-phenylpropyl)oxalamide involves the reaction of furan-2-carboxylic acid with 2-amino-3-phenylpropan-1-ol to form N-(furan-2-ylmethyl)-2-hydroxy-3-phenylpropylamide, which is then reacted with oxalyl chloride to form the final product.
Starting Materials
Furan-2-carboxylic acid, 2-amino-3-phenylpropan-1-ol, Oxalyl chloride
Reaction
Step 1: Furan-2-carboxylic acid is reacted with thionyl chloride to form furan-2-carbonyl chloride., Step 2: Furan-2-carbonyl chloride is then reacted with 2-amino-3-phenylpropan-1-ol in the presence of a base such as triethylamine to form N-(furan-2-ylmethyl)-2-hydroxy-3-phenylpropylamide., Step 3: N-(furan-2-ylmethyl)-2-hydroxy-3-phenylpropylamide is then reacted with oxalyl chloride in the presence of a base such as pyridine to form N1-(furan-2-ylmethyl)-N2-(2-hydroxy-3-phenylpropyl)oxalamide.
Wirkmechanismus
N1-(furan-2-ylmethyl)-N2-(2-hydroxy-3-phenylpropyl)oxalamide acts as a competitive inhibitor of DYRK1A and DYRK1B, binding to the ATP-binding site of these kinases and preventing their activity. This inhibition leads to a reduction in the phosphorylation of downstream targets, resulting in a variety of physiological effects.
Biochemische Und Physiologische Effekte
N1-(furan-2-ylmethyl)-N2-(2-hydroxy-3-phenylpropyl)oxalamide has been shown to have a wide range of biochemical and physiological effects, including inhibition of cell growth and division, induction of apoptosis, and regulation of gene expression. In addition, N1-(furan-2-ylmethyl)-N2-(2-hydroxy-3-phenylpropyl)oxalamide has been shown to have anti-inflammatory effects and to protect against oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N1-(furan-2-ylmethyl)-N2-(2-hydroxy-3-phenylpropyl)oxalamide is that it is a small molecule inhibitor, making it relatively easy to synthesize and administer in laboratory experiments. However, one limitation is that N1-(furan-2-ylmethyl)-N2-(2-hydroxy-3-phenylpropyl)oxalamide has relatively low potency compared to other kinase inhibitors, which may limit its effectiveness in some applications.
Zukünftige Richtungen
There are many potential future directions for research on N1-(furan-2-ylmethyl)-N2-(2-hydroxy-3-phenylpropyl)oxalamide, including further investigation of its anti-cancer and anti-inflammatory properties, as well as its potential as a treatment for neurodegenerative diseases. In addition, further research could focus on developing more potent derivatives of N1-(furan-2-ylmethyl)-N2-(2-hydroxy-3-phenylpropyl)oxalamide or exploring its potential as a lead compound for drug development.
Wissenschaftliche Forschungsanwendungen
N1-(furan-2-ylmethyl)-N2-(2-hydroxy-3-phenylpropyl)oxalamide has been shown to have a variety of potential therapeutic applications, including as an anti-cancer agent, an anti-inflammatory agent, and a potential treatment for neurodegenerative diseases. In particular, N1-(furan-2-ylmethyl)-N2-(2-hydroxy-3-phenylpropyl)oxalamide has been shown to inhibit the activity of the protein kinases DYRK1A and DYRK1B, which are involved in the regulation of cell growth and division.
Eigenschaften
IUPAC Name |
N-(furan-2-ylmethyl)-N'-(2-hydroxy-3-phenylpropyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O4/c19-13(9-12-5-2-1-3-6-12)10-17-15(20)16(21)18-11-14-7-4-8-22-14/h1-8,13,19H,9-11H2,(H,17,20)(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGGSGWCBENOFHT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(CNC(=O)C(=O)NCC2=CC=CO2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(furan-2-ylmethyl)-N2-(2-hydroxy-3-phenylpropyl)oxalamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl 4-(2-((7-chloro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamido)benzoate](/img/structure/B2851629.png)
![4-phenyl-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)tetrahydro-2H-pyran-4-carboxamide](/img/structure/B2851631.png)
![N-(5-(8-methoxy-2-oxo-2H-chromene-3-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)pyrazine-2-carboxamide](/img/structure/B2851633.png)
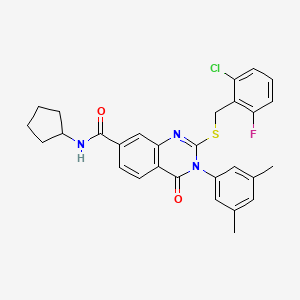
![N-(1-adamantyl)-2-[(5Z)-5-[(4-ethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetamide](/img/structure/B2851636.png)

![3-Methyl-6-[4-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]pyrimidin-4-one](/img/structure/B2851640.png)
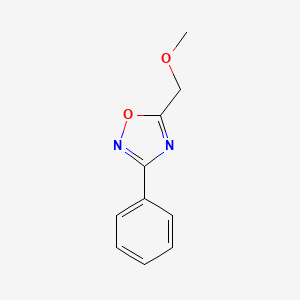
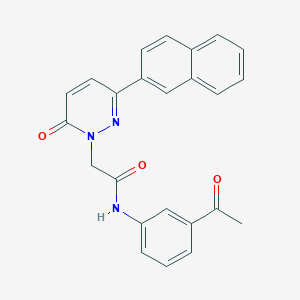
![N-(4-ethoxyphenyl)-2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamide](/img/structure/B2851644.png)
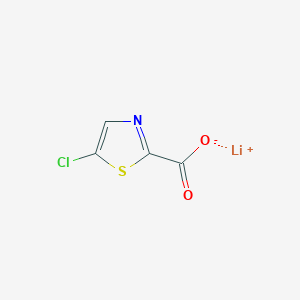
![4-{[2-({1-[(1,3-benzodioxol-5-ylamino)carbonyl]propyl}thio)-4-oxoquinazolin-3(4H)-yl]methyl}-N-(2-furylmethyl)cyclohexanecarboxamide](/img/structure/B2851646.png)
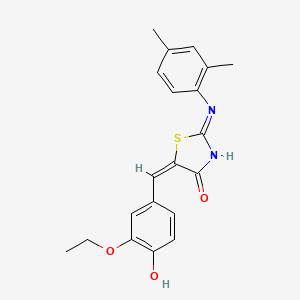
![5-Chloro-N-[2-(3-fluorophenyl)-2-methoxyethyl]thiophene-2-carboxamide](/img/structure/B2851648.png)